molecular formula C8H12N2S B1421335 N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride CAS No. 920460-40-8

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride

Cat. No.: B1421335
CAS No.: 920460-40-8
M. Wt: 168.26 g/mol
InChI Key: PEQUHDRLRSWBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₄N₂S
  • Molecular Weight : 182.29 g/mol
  • CAS Number : 1211504-34-5
  • Structure : The compound features a cyclopropanamine core substituted with a thiazole moiety, which is significant for its biological activity.

The thiazole ring in the compound is known for its role in various biological interactions. Thiazoles often act as inhibitors or modulators of enzymes and transporters. In particular, the interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is critical for understanding its pharmacological profile.

P-Glycoprotein Interaction

Research indicates that compounds similar to N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine can modulate P-gp activity. Studies have shown that certain thiazole derivatives can stimulate ATPase activity in P-gp, suggesting they may act as substrates or inhibitors . This modulation is crucial for reversing multidrug resistance in cancer cells.

Parameter Value
ATPase Stimulation Significant at concentrations of 10 μM
Effect on Drug Resistance Reversal of resistance to paclitaxel and doxorubicin observed

Anticancer Activity

In vitro studies have demonstrated that thiazole-containing compounds can reduce tumor volume and weight in animal models without significant side effects . This suggests potential applications in cancer therapy, particularly for drug-resistant tumors.

Case Studies

  • Study on Drug Resistance Reversal
    • A study involving a series of thiazole analogues showed that this compound significantly increased the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cell lines. The mechanism was attributed to its ability to inhibit P-gp-mediated efflux .
  • In Vivo Efficacy
    • In vivo experiments indicated that the compound could effectively reduce tumor burden in mice models bearing drug-resistant tumors. The absence of observable side effects highlights its therapeutic potential .

Properties

IUPAC Name

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-4-10-8(11-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQUHDRLRSWBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.